D-glycerate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

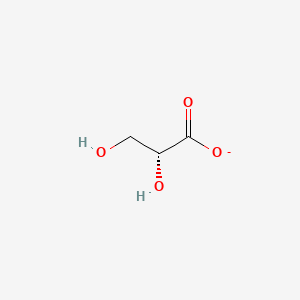

D-glycerate is a glycerate that is the conjugate base of D-glyceric acid, obtained by deprotonation of the carboxy group. It has a role as an algal metabolite. It is a conjugate base of a D-glyceric acid.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Mitochondrial Metabolism Activation :

- Recent studies have shown that oral administration of D-glyceric acid (the acid form of D-glycerate) activates mitochondrial metabolism in humans aged 50-60. This activation leads to reduced plasma lactate levels and lower systemic inflammation, suggesting potential applications in treating metabolic disorders and enhancing energy metabolism in aging populations .

- Biotransformation Processes :

- Antioxidant Properties :

Cosmetic Applications

- Skin Cell Viability and Collagen Production :

- Heat-Induced Protein Aggregation Protection :

Biotechnological Applications

-

Microbial Production :

- The biotechnological production of this compound from glycerol is being explored using various microbial strains, such as Gluconobacter species. This process not only provides an eco-friendly method for producing this compound but also aligns with sustainable practices by utilizing glycerol, a by-product of biodiesel production .

- Surfactant Properties :

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Benefits |

|---|---|---|

| Pharmaceuticals | Mitochondrial metabolism activation | Reduces plasma lactate; lowers inflammation |

| Biotransformation to amino acids | Produces L-serine and L-alanine | |

| Antioxidant properties | Protects against oxidative stress | |

| Cosmetics | Enhancing skin cell viability | Increases collagen production |

| Protection against protein aggregation | Benefits thermal protection in skincare products | |

| Biotechnology | Microbial production from glycerol | Sustainable production method |

| Surfactant properties | Biodegradable surfactants |

Case Studies

- Clinical Study on Metabolic Effects :

- Microbial Production Optimization :

Q & A

Q. Basic: What are the primary metabolic pathways involving D-glycerate in plant and microbial systems?

Methodological Answer:

this compound participates in photorespiration (via the glycolate pathway) and glyoxylate/dicarboxylate metabolism. In plants, its role in photorespiration can be studied using Arabidopsis mutants with disrupted glycerate kinase (GLYK) genes, followed by gas exchange measurements and metabolomic profiling . In microbes like Gluconobacter or E. coli, isotopic labeling (e.g., 13C-glycerol) combined with NMR or LC-MS tracks this compound flux in central carbon metabolism . Transcriptomic data (e.g., downregulation of this compound dehydrogenase genes under stress in Trifolium pratense) provide additional insights into pathway regulation .

Q. Advanced: How can discrepancies in this compound’s role across organisms be resolved experimentally?

Methodological Answer:

Comparative studies using enzyme kinetics, structural biology, and genetic knockouts are critical. For example:

- Kinetic assays : Compare substrate specificity of this compound dehydrogenase (GRHPR) across species using purified enzymes and spectrophotometric NADH oxidation assays .

- CRISPR-Cas9 knockouts : Delete GRHPR in model organisms (e.g., mice, E. coli) to observe phenotypic and metabolic changes, such as oxalate accumulation in hyperoxaluria type II .

- Structural analysis : Resolve crystal structures of GRHPR isoforms to identify active-site variations affecting catalytic efficiency .

Q. Basic: What enzymatic assays are used to study this compound dehydrogenase activity?

Methodological Answer:

GRHPR activity is typically measured via:

- Spectrophotometric assays : Monitor NADH oxidation at 340 nm during the reduction of hydroxypyruvate to this compound. Reaction mixtures include Tris-HCl buffer (pH 7.4), 0.2 mM NADH, and 2 mM hydroxypyruvate .

- Coupled assays : Combine with glycerate kinase to quantify ATP consumption via luciferase-based luminescence .

- HPLC validation : Confirm product formation (this compound) using ion-exchange chromatography with refractive index detection .

Q. Advanced: What strategies enhance this compound production in engineered microbial strains?

Methodological Answer:

- Promoter optimization : Use inducible systems (e.g., T7 promoters) to overexpress adhA (encoding PQQ-dependent alcohol dehydrogenase) in Acetobacter tropicalis, increasing this compound yield to 30.1 g/L .

- Pathway blocking : Delete ecjM (glucosylglycerate phosphorylase) in E. coli to prevent this compound diversion into osmoprotectant synthesis .

- Cofactor engineering : Introduce NADH regeneration systems (e.g., formate dehydrogenase) to sustain GRHPR activity .

Q. Basic: How is this compound quantified in biological samples?

Methodological Answer:

- Enzymatic assays : Couple this compound with glycerate kinase and monitor ATP consumption via luciferase .

- LC-MS/MS : Use reverse-phase chromatography with a HILIC column and negative-ion ESI, optimized for low-abundance metabolites in plant tissues .

- Colorimetric methods : Folin-Ciocalteu reagent detects total carbonyl groups after derivatization, though specificity requires validation with standards .

Q. Advanced: How do enantiomeric differences in glycerate affect its biological function?

Methodological Answer:

- Chiral chromatography : Separate D/L-glycerate using a CHIRALPAK® column with 0.1% formic acid mobile phase .

- Enzyme specificity assays : Test GRHPR activity with synthetic L-glycerate versus this compound; PH2-associated GRHPR mutants show impaired D-isomer reduction .

- NMR analysis : 1H-NMR with chiral shift reagents distinguishes enantiomers in microbial fermentation broths .

Q. Data Contradiction: How to address conflicting reports on this compound dehydrogenase’s substrate specificity?

Methodological Answer:

- Standardized conditions : Replicate assays across labs using identical buffer pH (7.4), temperature (37°C), and substrate concentrations (2 mM hydroxypyruvate) .

- Kinetic parameter comparison : Calculate Km and kcat for GRHPR homologs (e.g., human vs. E. coli) to identify species-specific variations .

- Structural modeling : Use AlphaFold2 to predict active-site conformations influencing substrate binding .

Q. Basic: What genetic models are used to study this compound-related metabolic disorders?

Methodological Answer:

- Mouse knockouts : GRHPR−/− mice exhibit hyperoxaluria and nephrolithiasis, mimicking PH2 pathology .

- Patient-derived cell lines : Fibroblasts from PH2 patients are cultured with 14C-glyoxylate to measure this compound and oxalate accumulation .

- CRISPR-edited microbes : Engineer E. coli with human GRHPR mutations to assess enzymatic rescue potential .

Q. Advanced: How to analyze kinetic properties of this compound dehydrogenase under varying conditions?

Methodological Answer:

- Temperature/pH profiling : Measure activity at 20–50°C and pH 6.0–9.0 to identify optimal conditions and thermodynamic stability .

- Substrate inhibition studies : Test hydroxypyruvate concentrations from 0.1–10 mM to detect non-Michaelis-Menten behavior .

- Cofactor dependence : Compare NADH vs. NADPH utilization using stopped-flow kinetics .

Q. Data Analysis: What statistical approaches interpret transcriptomic data on this compound metabolism?

Methodological Answer:

- Differential expression : Use DESeq2 or edgeR to identify genes (e.g., GLYK, GRHPR) with ≥2-fold change under stress .

- Pathway enrichment : Map RNA-seq data to KEGG pathways (e.g., glyoxylate/dicarboxylate metabolism) via clusterProfiler .

- Co-expression networks : Construct WGCNA modules to identify transcription factors regulating this compound-associated genes .

Propriétés

Formule moléculaire |

C3H5O4- |

|---|---|

Poids moléculaire |

105.07 g/mol |

Nom IUPAC |

(2R)-2,3-dihydroxypropanoate |

InChI |

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/p-1/t2-/m1/s1 |

Clé InChI |

RBNPOMFGQQGHHO-UWTATZPHSA-M |

SMILES |

C(C(C(=O)[O-])O)O |

SMILES isomérique |

C([C@H](C(=O)[O-])O)O |

SMILES canonique |

C(C(C(=O)[O-])O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.